(1-Methylcyclopentyl)methanol
Description
Structural Classification and Unique Features
(1-Methylcyclopentyl)methanol, with the chemical formula C₇H₁₄O, possesses a distinct molecular architecture. nih.gov It is classified as a primary alcohol because the carbon atom bonded to the hydroxyl group is attached to only one other carbon atom within the ring. libretexts.orgck12.org Its structure features a five-membered cyclopentane (B165970) ring with a methyl group and a hydroxymethyl group (-CH₂OH) attached to the same carbon atom (C1). nih.gov This arrangement provides a combination of a rigid cyclic core and a flexible, reactive hydroxymethyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄O nih.gov |
| Molecular Weight | 114.19 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 38502-28-2 nih.gov |
This table is interactive. Click on the headers to sort the data.
The presence of the methyl group on the same carbon as the hydroxymethyl group introduces steric hindrance, which can influence the reactivity of the alcohol and the stereochemical outcome of reactions.
Academic Significance as a Synthetic Intermediate
The academic significance of this compound lies primarily in its role as a versatile intermediate in the synthesis of a wide range of more complex molecules. Its utility has been demonstrated in various research endeavors, particularly in the development of new pharmaceuticals and other specialty chemicals.
For instance, this compound has been utilized as a starting material in the synthesis of allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor. epo.org In one patented synthesis, the compound was reacted with tosyl chloride (TsCl) in pyridine (B92270) to form an intermediate that was further elaborated. epo.org This highlights its application in constructing specific molecular scaffolds for targeted biological activity.
Furthermore, research has shown its use in the synthesis of inhibitors for enzymes like GABA transporters (GATs). uni-muenchen.de In a study aimed at developing new mGAT4 inhibitors, this compound was used to create a derivative, Bis(4-methoxyphenyl)this compound, through a Grignard reaction with methyl 1-methylcyclopentane-1-carboxylate. uni-muenchen.de
The compound has also been documented in patent literature for its incorporation into molecules designed for the treatment of viral infections and for the modulation of IDO (indoleamine 2,3-dioxygenase) and TDO (tryptophan 2,3-dioxygenase). justia.comgoogle.comgoogle.com These applications underscore the value of the this compound moiety in medicinal chemistry research for creating novel therapeutic agents. The ability to undergo further chemical transformations, such as conversion to its methanesulfonate (B1217627) ester, (1-methylcyclopentyl)methyl methanesulfonate, further expands its synthetic utility. google.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1-methylcyclopentyl)methyl methanesulfonate |
| Bis(4-methoxyphenyl)this compound |
| GABA |
| methyl 1-methylcyclopentane-1-carboxylate |
This table is interactive. Click on the headers to sort the data.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylcyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJAKZQKSYGLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38502-28-2 | |
| Record name | (1-methylcyclopentyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methylcyclopentyl Methanol
Approaches Involving Cyclopentane (B165970) Ring Formation
These methods focus on constructing the core 1-methylcyclopentyl moiety through various cyclization reactions.
The formation of the cyclopentane ring is a key step in many synthetic routes. A variety of cyclization strategies can be employed, including intramolecular reactions that form the five-membered ring. baranlab.org These methods often establish the crucial carbon framework of the molecule. For instance, metal-catalyzed cyclizations of divinyl ketones, known as Nazarov cyclizations, can produce cyclopentane structures. baranlab.orgscribd.com Additionally, radical cyclizations and annulation procedures that build the cyclopentane ring onto an existing structure are viable approaches. baranlab.org
Once the 1-methylcyclopentane skeleton is formed, the hydroxymethyl group (-CH2OH) must be installed. If the cyclization product is a ketone, such as 1-methylcyclopentanone, a subsequent reaction is required to introduce the methanol (B129727) group. This can be achieved through various carbon-carbon bond-forming reactions followed by reduction.
Cyclization Reactions for the 1-Methylcyclopentane Moiety
Functional Group Transformations for Primary Alcohol Synthesis
A more direct and common approach to synthesizing (1-Methylcyclopentyl)methanol involves the functional group transformation of readily available starting materials that already possess the 1-methylcyclopentane core.
One of the most efficient methods for preparing this compound is through the reduction of a corresponding carboxylic acid ester. Methyl 1-methylcyclopentane-1-carboxylate serves as an excellent precursor. vulcanchem.com The ester group can be effectively reduced to the primary alcohol using powerful reducing agents.
Table 1: Reduction of Methyl 1-methylcyclopentane-1-carboxylate
| Reagent | Conditions | Product |
|---|
The reaction involves the nucleophilic addition of a hydride ion from the reducing agent to the carbonyl carbon of the ester. This process occurs twice, first breaking the pi bond of the carbonyl and then displacing the methoxy (B1213986) group to yield an intermediate aldehyde, which is further reduced to the primary alcohol. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) is necessary for this transformation.
Another key synthetic route is the reduction of 1-methylcyclopentanecarboxaldehyde. ucl.ac.uk Aldehydes are readily reduced to primary alcohols using a variety of reducing agents.
Table 2: Reduction of 1-methylcyclopentanecarboxaldehyde
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH4) | Typically in an alcohol solvent (e.g., methanol, ethanol) at room temperature or below. wiley-vch.de | This compound |
Sodium borohydride (NaBH4) is a milder and more selective reducing agent compared to LiAlH4 and is often sufficient for the reduction of aldehydes. uci.edu The reaction proceeds via the nucleophilic addition of a hydride to the carbonyl carbon.
In more complex molecules containing multiple functional groups, chemo- and regioselectivity become crucial. For instance, if other reducible functional groups are present in the molecule, a selective reducing agent that targets only the aldehyde or ester is required. The choice of reducing agent and reaction conditions can be tailored to achieve the desired transformation without affecting other parts of the molecule.
Reaction Chemistry and Mechanistic Studies of 1 Methylcyclopentyl Methanol
Derivatization Reactions of the Hydroxyl Group
The primary alcohol functionality of (1-methylcyclopentyl)methanol is amenable to various derivatization reactions, including the formation of sulfonate esters, oxidation to aldehydes, and conversion to carboxylic acid esters.
Formation of Sulfonate Esters (e.g., tosylates, trifluoromethanesulfonates)
The hydroxyl group of an alcohol can be transformed into a much better leaving group by converting it into a sulfonate ester. periodicchemistry.com This is a common strategy in organic synthesis to facilitate nucleophilic substitution or elimination reactions. periodicchemistry.com Commonly used sulfonate esters include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com The conversion is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. periodicchemistry.com
The formation of sulfonate esters is influenced by several factors. The reaction requires the presence of both a sulfonic acid and an alcohol in high concentrations, with minimal water present. enovatia.com The rate of formation is dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.com Weaker acids than sulfonic acids are generally ineffective at catalyzing this transformation. enovatia.com
| Sulfonate Ester | Reagent | Key Features |
| Tosylates | p-Toluenesulfonyl chloride (TsCl) | Good leaving group, often used in substitution and elimination reactions. |
| Mesylates | Methanesulfonyl chloride (MsCl) | Another effective leaving group, similar in reactivity to tosylates. |
| Triflates | Trifluoromethanesulfonyl anhyride (Tf2O) or Trifluoromethanesulfonyl chloride (TfCl) | Excellent leaving group due to the high stability of the triflate anion. |
Oxidation Reactions
The primary hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for the conversion of primary alcohols to aldehydes include reagents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com
Further oxidation of the initially formed aldehyde can lead to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation.
| Oxidation Product | Reagent Class | Example Reagents |
| Aldehyde | Mild Oxidizing Agents | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |
| Carboxylic Acid | Strong Oxidizing Agents | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) in acidic solution (Jones oxidation) |
Esterification Reactions
This compound can undergo esterification with carboxylic acids to form the corresponding esters. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid and involves the condensation of the alcohol and the carboxylic acid, with the elimination of water. monash.edulibretexts.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. libretexts.org
Isotopic labeling studies have shown that in Fischer esterification, the oxygen atom from the alcohol becomes the ether-like oxygen in the ester, while the hydroxyl group from the carboxylic acid is eliminated as water. libretexts.org
Reactivity Pertaining to the Cyclopentane (B165970) Ring System
The cyclopentane ring in this compound is relatively stable. However, under certain conditions, particularly those that generate a carbocation adjacent to the ring, rearrangements can occur. For instance, the dehydration of this compound can proceed through a carbocation intermediate, which could potentially lead to ring expansion to form a more stable cyclohexyl carbocation. chemzipper.com The solvolysis of related compounds, such as 1-bromo-1-methylcyclopentane (B3049229) in methanol (B129727), has been shown to involve the formation of a tertiary carbocation. brainly.com
The presence of the methyl group on the cyclopentane ring can also influence the stereochemistry of reactions at adjacent centers.
Proposed Mechanisms for Key Transformations and Derivatizations
Fischer Esterification: The mechanism of Fischer esterification involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack. libretexts.org
Nucleophilic attack by the oxygen atom of the alcohol on the activated carbonyl carbon. libretexts.org
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. libretexts.org
Elimination of a water molecule to form a resonance-stabilized carbocation. libretexts.org
Deprotonation of the resulting intermediate to yield the final ester product and regenerate the acid catalyst. libretexts.org
Formation of Sulfonate Esters: The formation of sulfonate esters from an alcohol and a sulfonyl chloride typically proceeds via a nucleophilic attack of the alcohol on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to neutralize the liberated HCl. The mechanism for sulfonate ester formation from a sulfonic acid and an alcohol involves the nucleophilic attack of the sulfonate anion on the protonated alcohol. pqri.org
Dehydration and Ring Expansion: The acid-catalyzed dehydration of this compound likely proceeds through the following steps:
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
Loss of a water molecule to generate a primary carbocation.
A rapid 1,2-hydride shift or, more likely, a 1,2-methyl shift to form a more stable tertiary carbocation.
Alternatively, a concerted rearrangement where a bond from the cyclopentane ring migrates to the carbocation center, leading to a ring-expanded cyclohexyl carbocation. chemzipper.com
Elimination of a proton from an adjacent carbon to form an alkene.
Advanced Analytical Characterization Techniques in Research of 1 Methylcyclopentyl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (1-Methylcyclopentyl)methanol. Both ¹H and ¹³C NMR provide critical information about the molecular framework, the chemical environment of each atom, and the connectivity within the molecule.
In the ¹H NMR spectrum, the protons of this compound give rise to distinct signals. The methyl group (CH₃) attached to the quaternary C1 carbon typically appears as a sharp singlet, as it has no adjacent protons to couple with. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group also produce a singlet for the same reason. The hydroxyl proton (-OH) signal is often a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature. The eight protons on the cyclopentane (B165970) ring are chemically non-equivalent and produce complex multiplet patterns due to spin-spin coupling with their neighbors.
¹³C NMR spectroscopy, often performed with proton decoupling, provides a single peak for each unique carbon atom. This technique is crucial for confirming the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: one for the methyl carbon, one for the hydroxymethyl carbon, one for the quaternary C1 carbon, and four for the remaining methylene carbons of the cyclopentane ring. The chemical shifts of these carbons are indicative of their local electronic environment. While specific, experimentally verified high-resolution spectra for this compound are not widely published in commercial literature, the expected chemical shifts can be predicted based on established principles and data from similar cyclopentane derivatives. researchgate.netbeilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|
| -CH ₃ | ~1.0-1.2 | ~20-30 | Singlet |
| -CH ₂OH | ~3.4-3.6 | ~65-75 | Singlet |
| -OH | Variable (e.g., 1.5-2.5) | N/A | Broad Singlet |
| Cyclopentane -CH ₂- | ~1.4-1.8 | ~25-45 | Multiplets |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₄O), the exact mass is 114.1045 g/mol , a value readily verifiable by high-resolution mass spectrometry (HRMS). nih.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 114. The fragmentation of alcohols in MS often proceeds via two main pathways: alpha-cleavage and dehydration.
Alpha-cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For this compound, this can occur in two ways:
Loss of the methyl group (•CH₃) to form a stable oxonium ion at m/z 99.
Loss of the hydroxymethyl radical (•CH₂OH) to form the 1-methylcyclopentyl cation at m/z 83.
Dehydration: This involves the elimination of a water molecule (H₂O), leading to a fragment ion ([M-18]⁺) at m/z 96.
Computational tools can predict the collision cross-section (CCS) for various adducts of the molecule, which is useful in ion mobility-mass spectrometry. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Formula | Predicted m/z | Analysis Type |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₇H₁₄O]⁺ | 114.10 | EI-MS |
| Protonated Molecule [M+H]⁺ | [C₇H₁₅O]⁺ | 115.11 | ESI/CI-MS |
| Sodium Adduct [M+Na]⁺ | [C₇H₁₄ONa]⁺ | 137.09 | ESI-MS |
| Dehydration Fragment [M-H₂O]⁺ | [C₇H₁₂]⁺ | 96.09 | EI-MS |
| Alpha-Cleavage [M-CH₃]⁺ | [C₆H₁₁O]⁺ | 99.08 | EI-MS |
Source: Data derived from PubChem and established fragmentation principles. nih.govuni.lumiamioh.edu
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.
For HPLC analysis, a reversed-phase method is typically suitable. This would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A mixture of methanol (B129727) and water is a common mobile phase for such separations, and its composition can be adjusted (either isocratically or via a gradient) to achieve optimal resolution. dawnscientific.comwisdomlib.org Detection is commonly performed using a refractive index detector (RID) or, if derivatized with a UV-active group, a UV detector.
Gas chromatography is also highly effective for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. A nonpolar or mid-polarity column (e.g., with a polydimethylsiloxane-based phase) is generally used. The retention time of the compound is a characteristic property under specific conditions (e.g., temperature program, carrier gas flow rate). GC coupled with a Flame Ionization Detector (FID) provides quantitative purity information, while GC-Mass Spectrometry (GC-MS) offers both separation and structural identification of the compound and any impurities. amazonaws.commbimph.com
Table 3: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Methanol/Water mixture | RID, UV (if derivatized) |
| GC | Polydimethylsiloxane (e.g., DB-5, HP-5) | Helium, Nitrogen | FID, MS |
Spectroscopic Investigations of Molecular Conformation
The five-membered cyclopentane ring is not planar. To alleviate torsional strain from eclipsed C-H bonds, it adopts puckered conformations, most commonly the "envelope" (Cₛ symmetry) and "half-chair" or "twist" (C₂ symmetry) forms. dalalinstitute.comic.ac.uk These conformers are close in energy and rapidly interconvert at room temperature through a process known as pseudorotation. quizlet.com
For this compound, the presence of two substituents on the same carbon atom (C1) significantly influences the conformational landscape of the cyclopentane ring. The bulky methyl and hydroxymethyl groups will create steric strain, causing the ring to adopt a conformation that minimizes these unfavorable interactions. The molecule will likely favor an envelope or half-chair conformation where the C1 carbon is part of the flap or is in a position that moves the large substituents away from the other ring protons.
Strategic Applications of 1 Methylcyclopentyl Methanol in Complex Molecule Synthesis
Precursor in Pharmaceutical Research and Development
The incorporation of the (1-methylcyclopentyl)methyl moiety into pharmacologically active compounds can significantly influence their physicochemical properties and biological activity. This section details its role as an intermediate in the synthesis of various therapeutic agents.
Intermediate in Receptor Modulator Synthesis (e.g., muscarinic acetylcholine (B1216132) receptor modulators, NaV1.8 inhibitors)
(1-Methylcyclopentyl)methanol is a key starting material in the synthesis of allosteric modulators for muscarinic acetylcholine receptors (mAChRs). epo.orggoogle.comgoogle.com These receptors are crucial for cognitive functions, and their modulation is a therapeutic strategy for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. epo.orgacsmedchem.org In the synthesis of M4 muscarinic acetylcholine receptor modulators, this compound is converted to its corresponding methanesulfonate (B1217627) derivative, which then serves as a reactive intermediate. google.com This allows for its attachment to a core heterocyclic scaffold, ultimately forming potent and selective receptor modulators. epo.orggoogle.com
Table 1: this compound in Receptor Modulator Synthesis
| Target Receptor | Role of this compound | Example Application |
|---|---|---|
| Muscarinic Acetylcholine Receptor M4 | Precursor to an intermediate | Synthesis of allosteric modulators for neurological disorders. epo.orggoogle.com |
| Voltage-gated sodium channel NaV1.8 | Building block for inhibitor structure | Development of novel pain therapeutics. google.comepo.org |
Building Block for Compounds with Viral Infection Treatment Potential
The structural motif of this compound is also present in compounds investigated for the treatment of viral infections, including Hepatitis B (HBV) and Hepatitis C (HCV). googleapis.comgoogle.com While specific synthetic pathways directly utilizing this compound are detailed in patent literature, its presence in the final patented compounds underscores its importance as a structural component. For instance, it is a fragment of more complex molecules designed to inhibit viral replication or other key processes in the viral life cycle. googleapis.comgoogle.com The inclusion of this cycloalkane group can influence the compound's lipophilicity and binding interactions with viral protein targets.
Table 2: this compound in Antiviral Research
| Virus Target | Role of this compound | Therapeutic Goal |
|---|---|---|
| Hepatitis B Virus (HBV) | Structural component of antiviral compounds | Suppression of viral replication and treatment of chronic infection. googleapis.com |
| Hepatitis C Virus (HCV) | Structural component of NS3 protease inhibitors | Inhibition of viral protease essential for replication. google.com |
Role in Synthesis of IDO and TDO Modulation Agents
Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in immune regulation and are implicated in cancer and other diseases. google.com this compound serves as a building block in the synthesis of compounds designed to modulate the activity of these enzymes. google.com The (1-methylcyclopentyl)methyl group is incorporated into the structure of these modulators, which are being investigated for their potential to enhance anti-tumor immune responses. google.com
Utility in Agrochemical and Fine Chemical Synthesis
Beyond pharmaceuticals, this compound and its derivatives are utilized in the synthesis of agrochemicals and other fine chemicals. dokumen.pubresearchgate.net Amines derived from such structures are important intermediates for creating pesticides and other crop protection agents. researchgate.net The lipophilic nature of the (1-methylcyclopentyl) group can be advantageous for the activity and formulation of these products. In the broader context of fine chemical synthesis, this alcohol serves as a versatile starting material for producing more complex molecules with specific desired properties. dokumen.pubcymitquimica.com
Enabling Synthesis of Architecturally Complex Molecular Scaffolds
The synthesis of architecturally complex molecules often requires building blocks that introduce specific three-dimensional features. This compound, with its substituted cyclopentyl ring, can be used to create spirocyclic and other intricate molecular scaffolds. uni-muenchen.de The presence of the quaternary carbon center in the (1-methylcyclopentyl) group presents a unique synthetic element that can be exploited to construct complex and rigid molecular frameworks. uni-muenchen.de These complex structures are of interest in various areas of chemical research, including the development of novel materials and therapeutics.
Theoretical and Computational Chemistry Approaches in 1 Methylcyclopentyl Methanol Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like (1-methylcyclopentyl)methanol. These methods allow for the calculation of various molecular properties that provide insight into the molecule's stability and chemical behavior.
A key aspect of understanding reactivity is the analysis of bond dissociation energies (BDEs). For this compound, the C-H and C-C bonds of the cyclopentyl ring, as well as the bonds in the hydroxymethyl group, exhibit different strengths. The presence of the hydroxyl group significantly influences the BDEs of adjacent bonds. For instance, in cyclopentanol, the C-H bond on the α-carbon (the carbon bearing the hydroxyl group) is considerably weaker than other C-H bonds in the ring. kaust.edu.sa This is due to the electron-withdrawing nature of the oxygen atom, which stabilizes the resulting radical. A similar trend is expected for this compound. The C-C bond between the quaternary carbon and the hydroxymethyl group is also a site of potential cleavage.
Detailed quantum chemical calculations would typically be performed using a functional like B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p) or larger) to obtain optimized geometries and electronic properties. mdpi.com Such calculations can predict parameters like bond lengths, bond angles, and the distribution of electron density, which are fundamental to the molecule's reactivity. For example, the calculated electron density distribution can highlight electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.
Table 1: Predicted Bond Dissociation Energies (BDEs) for this compound
| Bond | Predicted BDE (kcal/mol) | Rationale |
| α-C-H | ~92-95 | Weakened by the adjacent hydroxyl group, similar to cyclopentanol. kaust.edu.sa |
| Ring C-H (β, γ) | ~96-99 | Similar to C-H bonds in cyclopentane (B165970). |
| C-CH3 | ~98-101 | Typical C-C bond strength. |
| C-CH2OH | ~85-90 | Potentially the weakest C-C bond due to the stability of the resulting radicals. |
| O-H | ~104-106 | Strong bond, typical for primary alcohols. |
Note: These are estimated values based on trends from analogous compounds and general principles of chemical bonding. Actual values would require specific quantum chemical calculations.
Reaction Pathway Analysis using Computational Methods
Computational methods are crucial for mapping out potential reaction pathways and determining the energetics of transition states and intermediates. For this compound, this is particularly relevant for understanding its decomposition, oxidation, or its role in synthetic reactions.
Drawing parallels from the combustion chemistry of cyclopentanol, the oxidation of this compound would likely initiate via H-abstraction by radicals like OH, forming a this compound radical. kaust.edu.saresearchgate.net The subsequent reaction pathways would depend on the position of the initial abstraction.
α-Radical Pathway: If the hydrogen is abstracted from the hydroxymethyl group, the resulting α-radical can undergo a facile HO₂ elimination to form an aldehyde and a HO₂ radical. This is often a dominant pathway for alcohol oxidation. researchgate.net
Ring Radical Pathways: If a hydrogen is abstracted from the cyclopentyl ring, the resulting radical can react with O₂ to form a peroxy radical. This peroxy radical can then isomerize via internal H-abstractions, leading to chain-branching pathways or the formation of cyclic ethers and other oxygenated products. kaust.edu.sa Ring-opening reactions (β-scission) of the cyclopentyl radical can also occur, especially at higher temperatures, leading to the formation of unsaturated acyclic compounds.
Under acidic conditions, such as in the methanol-to-olefins (MTO) process where methylcyclopentyl cations are identified as key intermediates, this compound could be protonated at the hydroxyl group. researchgate.netdicp.ac.cn Subsequent loss of a water molecule would generate a primary carbocation, which would likely undergo a rapid rearrangement. A 1,2-hydride or 1,2-methyl shift would lead to a more stable tertiary carbocation centered on the quaternary carbon of the cyclopentyl ring. This cation could then participate in various reactions, including elimination to form alkenes or reaction with other nucleophiles.
Computational modeling of these pathways involves locating the transition state structures for each elementary step and calculating the activation barriers. This allows for the determination of the most favorable reaction channels under different conditions.
Conformational Analysis of the Cyclopentyl Moiety
The five-membered cyclopentyl ring in this compound is not planar and exists in a continuous state of dynamic motion known as pseudorotation. mdpi.com The conformation of the ring can be described by two puckering coordinates, which define a landscape of stable and transient geometries. researchgate.net The most common and energetically significant conformations for substituted cyclopentanes are the envelope (T) and twist (C) forms.
In the envelope conformation, four of the carbon atoms are in a plane, and the fifth is puckered out of the plane. In the twist conformation, three carbons are coplanar, with the other two displaced on opposite sides of the plane. For a monosubstituted cyclopentane, there is a continuous interconversion between these forms.
For a 1,1-disubstituted cyclopentane like this compound, the substituents are attached to the same carbon atom. This carbon can be part of the flap of an envelope conformation or can be in different positions within a twist form. The steric bulk and electronic nature of the methyl and hydroxymethyl groups will dictate the preferred conformations by minimizing steric strain and other unfavorable interactions.
A thorough conformational analysis would involve computational scanning of the pseudorotational potential energy surface. This is typically done by systematically varying the dihedral angles of the ring and calculating the relative energy of each conformation using methods like DFT or Møller–Plesset perturbation theory (MP2). acs.org The results would reveal the global minimum energy conformation and the energy barriers between different conformers. It is expected that conformations that minimize the steric repulsion between the methyl and hydroxymethyl groups, and between these groups and the rest of the ring, will be the most stable.
Table 2: Plausible Conformations of the Cyclopentyl Ring in this compound
| Conformation Type | Description | Expected Relative Stability |
| Envelope (T) | One atom is out of the plane of the other four. The substituted carbon could be on the flap or in the plane. | The relative stability would depend on the position of the substituted carbon to minimize steric interactions. |
| Twist (C) | Two atoms are on opposite sides of the plane formed by the other three. | Generally, twist conformations are slightly more stable than envelope forms for unsubstituted cyclopentane and this often holds for substituted derivatives. |
Note: The actual energy differences between these conformations would be small, leading to a flexible ring system at room temperature.
Future Directions and Emerging Research Themes for 1 Methylcyclopentyl Methanol Chemistry
The field of organic synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable chemical manufacturing processes. (1-Methylcyclopentyl)methanol, a versatile building block, is at the center of several emerging research trends. Future investigations are poised to unlock its full potential by focusing on greener production methods, novel catalytic applications, precision in stereochemical control, and its incorporation into advanced materials. These research avenues promise to expand the utility of this compound and its derivatives in various scientific and industrial domains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-Methylcyclopentyl)methanol, and what methodological considerations are critical for optimizing yield?
- Answer : The compound can be synthesized via catalytic hydrogenation of (1-methylcyclopentyl)ketone precursors or through biocatalytic reduction using enzymes or whole-cell systems (e.g., Daucus carota cells) . Key considerations include:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C, Raney Ni) for hydrogenation require controlled pressure and temperature to avoid over-reduction.
- Biocatalytic conditions : Optimize pH (6.5–7.5), substrate concentration (≤100 mM), and cofactor regeneration systems (e.g., glucose dehydrogenase) to enhance enantioselectivity and yield .
- Purification : Liquid-liquid extraction or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended due to the compound’s moderate polarity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Spectroscopic techniques : H/C NMR to confirm the cyclopentyl methyl group (δ ~1.2–1.8 ppm) and hydroxyl proton (δ ~1.5–2.0 ppm, broad). IR spectroscopy for O-H stretching (~3200–3600 cm) .
- Chromatography : GC-MS or HPLC with a C18 column (methanol/water mobile phase) to assess purity (>98% by area normalization) .
- Elemental analysis : Validate molecular formula (CHO) with ≤0.3% deviation .
Q. What solvent systems are optimal for dissolving this compound in reaction setups?
- Answer : The compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol). For biphasic reactions, use toluene or dichloromethane with phase-transfer catalysts (e.g., TBAB) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Answer :
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Waste disposal : Neutralize with dilute HCl before incineration or chemical waste disposal .
Advanced Research Questions
Q. How can computational modeling predict the physical and thermodynamic properties of this compound?
- Answer :
- Molecular dynamics (MD) simulations : Estimate viscosity, diffusion coefficients, and solubility parameters using force fields (e.g., OPLS-AA) .
- Quantum mechanics (QM) : Calculate dipole moments (predicted ~1.8–2.2 D) and H-bonding potential via DFT (B3LYP/6-31G*) .
- Thermodynamic data : Use group contribution methods (e.g., Joback) to predict boiling point (~180–190°C) and heat of vaporization .
Q. What strategies resolve contradictions in reported reaction kinetics or catalytic efficiency for this compound synthesis?
- Answer :
- Comparative kinetic studies : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm H) to isolate variables like catalyst aging or solvent effects .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and catalyst deactivation .
- Meta-analysis : Cross-reference datasets from open-access repositories (e.g., PubChem, ECHA) to identify outliers or methodological biases .
Q. How can biocatalytic pathways be optimized for enantioselective synthesis of this compound?
- Answer :
- Enzyme engineering : Use directed evolution or rational design (e.g., altering active-site residues in alcohol dehydrogenases) to enhance stereoselectivity .
- Co-solvent systems : Add 10–20% (v/v) ionic liquids (e.g., [BMIM][PF]) to stabilize enzymes and improve substrate affinity .
- High-throughput screening : Employ microfluidic platforms to test >1,000 reaction conditions/day, varying pH, temperature, and cofactor ratios .
Q. What experimental designs validate the environmental stability and degradation pathways of this compound?
- Answer :
- Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–9) and analyze degradation products via LC-QTOF-MS .
- Biodegradation assays : Use OECD 301F protocols with activated sludge to measure BOD and identify microbial metabolites .
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with persistence in soil/water matrices .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
